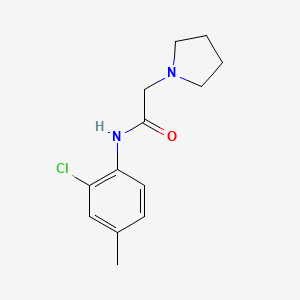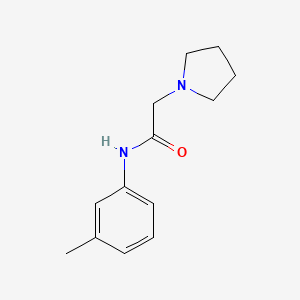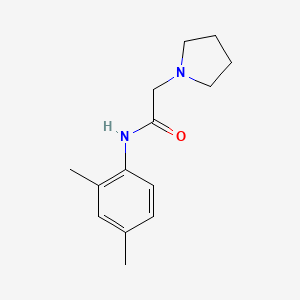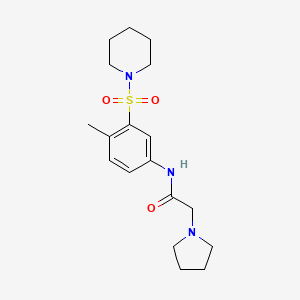
N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide, also known as CMAP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrrolidinyl amides and is commonly used as a tool compound in drug discovery.
Mécanisme D'action
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide is not fully understood, but it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including learning and memory, attention, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide can enhance the activity of the α7 nicotinic acetylcholine receptor, leading to increased calcium influx and neurotransmitter release. This can result in improved cognitive function and reduced inflammation. N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide has also been shown to have analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide in lab experiments is its high potency and selectivity for the α7 nicotinic acetylcholine receptor. This allows for precise targeting of this receptor and reduces the risk of off-target effects. However, one limitation is that N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide is not suitable for in vivo studies due to its poor pharmacokinetic properties.
Orientations Futures
There are several future directions for research involving N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide. One area of interest is the development of more potent and selective modulators of the α7 nicotinic acetylcholine receptor. Another direction is the investigation of the therapeutic potential of N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide and related compounds in various neurological and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide and its effects on neuronal signaling.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide involves the reaction of 2-chloro-4-methylphenyl isocyanate with pyrrolidine-1-carboxylic acid in the presence of a base. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide has been used in various scientific research applications, including drug discovery, medicinal chemistry, and neuroscience. It has been used as a tool compound to study the mechanism of action of various drugs and to identify potential drug targets. N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide has also been used to study the role of neurotransmitters in the brain and to investigate the effects of drugs on neuronal signaling.
Propriétés
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-4-5-12(11(14)8-10)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKXHOOKYYCRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B7636724.png)

![N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7636733.png)
![5-[(3,3-dimethylmorpholin-4-yl)methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636741.png)
![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7636748.png)

![N-(4,5-dimethoxy-2-methylphenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide](/img/structure/B7636756.png)
![5-[[methyl(oxolan-3-ylmethyl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636758.png)
![N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide](/img/structure/B7636765.png)

![[2-[Benzyl(methyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7636779.png)


